molecular formula C5H9BrO2 B14292262 5-(Bromomethyl)oxolan-2-ol CAS No. 114182-94-4

5-(Bromomethyl)oxolan-2-ol

Katalognummer: B14292262
CAS-Nummer: 114182-94-4
Molekulargewicht: 181.03 g/mol
InChI-Schlüssel: YCWGUHNTCUOMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bromomethyl)oxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the second carbon of the oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)oxolan-2-ol typically involves the bromination of oxolan-2-ol. One common method is the reaction of oxolan-2-ol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)oxolan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl-substituted oxolanes.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)oxolan-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)oxolan-2-ol in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxolan-2-one: Similar structure but lacks the bromomethyl group.

    5-Methyl-oxolan-2-ol: Similar structure with a methyl group instead of a bromomethyl group.

    5-Chloromethyl-oxolan-2-ol: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)oxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic applications, offering versatility in chemical transformations.

Eigenschaften

CAS-Nummer

114182-94-4

Molekularformel

C5H9BrO2

Molekulargewicht

181.03 g/mol

IUPAC-Name

5-(bromomethyl)oxolan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2

InChI-Schlüssel

YCWGUHNTCUOMTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.